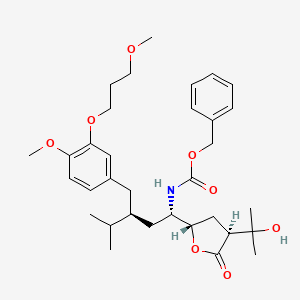
benzyl ((1S,3S)-1-((2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ((1S,3S)-1-((2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes a tetrahydrofuran ring, multiple methoxy groups, and a carbamate functional group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl ((1S,3S)-1-((2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate typically involves multi-step organic reactions. The key steps may include:
- Formation of the tetrahydrofuran ring through cyclization reactions.
- Introduction of the hydroxypropan-2-yl group via nucleophilic substitution.
- Attachment of the benzyl and methoxypropoxy groups through etherification reactions.
- Formation of the carbamate group through the reaction of an amine with a chloroformate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((1S,3S)-1-((2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxypropan-2-yl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents such as potassium permanganate or chromium trioxide.
- Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Nucleophiles such as alkoxides or amines for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropan-2-yl group would yield a ketone, while reduction of the carbonyl group in the tetrahydrofuran ring would yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving carbamate compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of benzyl ((1S,3S)-1-((2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzyl ((1S,3S)-1-((2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate may include other carbamate derivatives with similar structural features, such as:
- Benzyl ((1S,3S)-1-((2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxotetrahydrofuran-2-yl)-3-(4-methoxybenzyl)-4-methylpentyl)carbamate.
- Benzyl ((1S,3S)-1-((2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxotetrahydrofuran-2-yl)-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C33H47NO8 |
|---|---|
Molecular Weight |
585.7 g/mol |
IUPAC Name |
benzyl N-[(1S,3S)-1-[(2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxooxolan-2-yl]-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]carbamate |
InChI |
InChI=1S/C33H47NO8/c1-22(2)25(17-24-13-14-28(39-6)30(18-24)40-16-10-15-38-5)19-27(29-20-26(31(35)42-29)33(3,4)37)34-32(36)41-21-23-11-8-7-9-12-23/h7-9,11-14,18,22,25-27,29,37H,10,15-17,19-21H2,1-6H3,(H,34,36)/t25-,26+,27-,29-/m0/s1 |
InChI Key |
MSYAFEZXOHOFTC-UMNYJUJISA-N |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@@H]2C[C@H](C(=O)O2)C(C)(C)O)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C2CC(C(=O)O2)C(C)(C)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-3-[[(1R,2'R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3'-oxirane]-2'-yl]methylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B11830726.png)
![6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11830737.png)
![6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione](/img/structure/B11830743.png)
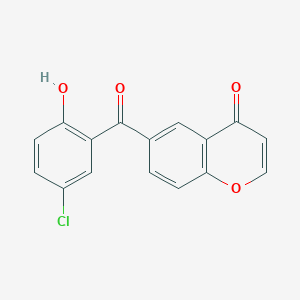

![7-Ethoxy-spiro[2h-1-benzopyran-2,4'-piperidin]-4(3h)-one hydrochloride](/img/structure/B11830762.png)
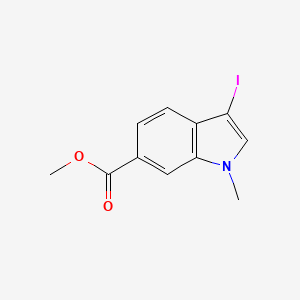

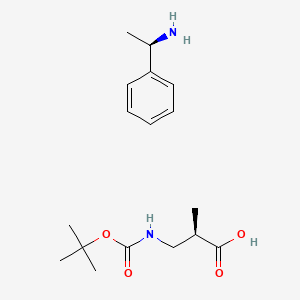
![Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]-](/img/structure/B11830777.png)
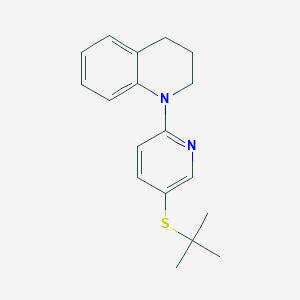
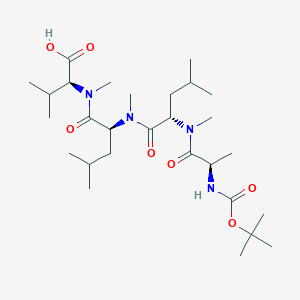
![2-[4-[(2,4-Dimethylbenzoyl)oxymethyl]phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B11830795.png)
![2-((4-Octylbenzyl)thio)benzo[d]thiazole](/img/structure/B11830796.png)
